![molecular formula C18H17N3O4S2 B2860232 N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921794-47-0](/img/structure/B2860232.png)
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
“N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide” is a chemical compound with potential applications in scientific research. It is related to a class of compounds known as sulfonamides, which have a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process typically involves the design and creation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Scientific Research Applications
Enzyme Inhibition and Biological Potential
- Sulfonamide Hybrid Schiff Bases : Novel Schiff bases of sulfonamide compounds have been synthesized and characterized. These compounds demonstrate significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies support the enzyme inhibition assays, showing good binding energy values against AChE and BChE. Additionally, antioxidant studies revealed promising results, indicating the compounds' potential for further biological applications (Kausar et al., 2019).
Synthetic Applications
- Metalated Sulfonamides : The application of benzenesulfonamide as a Directed Metalation Group (DMG) is highlighted, showcasing its potential in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This account presents various products of metalation and their applications in heterocyclic synthesis, including rearrangements and new developments, which underscore the versatile nature of sulfonamides in synthetic chemistry (Familoni, 2002).
Antimicrobial and Antitumor Activities
- Bioactivity Studies on Sulfonamides : A series of benzenesulfonamides was synthesized and tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. Notably, certain derivatives exhibited interesting cytotoxic activities, which could be crucial for anti-tumor activity studies. Some sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, indicating their significance in medical chemistry and drug development (Gul et al., 2016).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
It’s known that the mechanism of action of some pyridazinone derivatives is based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 47105343283 , which may influence its pharmacokinetic properties.
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-2-26(22,23)18-13-12-17(19-20-18)14-8-10-15(11-9-14)21-27(24,25)16-6-4-3-5-7-16/h3-13,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLMCUQRNKZYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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